molecular formula C9H15NO2 B14364164 1-(1-Nitropropyl)cyclohex-1-ene CAS No. 90942-72-6

1-(1-Nitropropyl)cyclohex-1-ene

Cat. No.: B14364164
CAS No.: 90942-72-6
M. Wt: 169.22 g/mol
InChI Key: LWQHZJQPTMZVGQ-UHFFFAOYSA-N
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Description

1-(1-Nitropropyl)cyclohex-1-ene is an organic compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene, where a nitropropyl group is attached to the first carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Nitropropyl)cyclohex-1-ene can be synthesized through the nitration of 1-propylcyclohexene. The nitration process typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Nitropropyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a tungsten catalyst.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

1-(1-Nitropropyl)cyclohex-1-ene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Nitropropyl)cyclohex-1-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Similar Compounds:

    Cyclohexene: A simple cycloalkene with the formula C6H10.

    1-Nitrocyclohexene: A nitro derivative of cyclohexene with the formula C6H9NO2.

    1-Propylcyclohexene: A propyl-substituted cyclohexene with the formula C9H16.

Uniqueness: this compound is unique due to the presence of both a nitro group and a propyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

90942-72-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(1-nitropropyl)cyclohexene

InChI

InChI=1S/C9H15NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3

InChI Key

LWQHZJQPTMZVGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CCCCC1)[N+](=O)[O-]

Origin of Product

United States

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